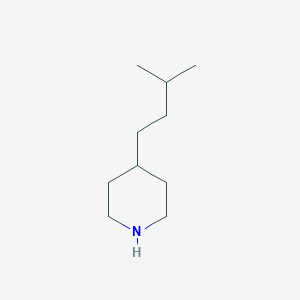

4-(3-Methylbutyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-(3-methylbutyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-9(2)3-4-10-5-7-11-8-6-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

NUPYROXDZMEMNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1CCNCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Methylbutyl Piperidine and Analogues

Direct Synthetic Approaches to 4-(3-Methylbutyl)piperidine

Direct approaches are often favored for their straightforwardness, involving the modification of readily available piperidine (B6355638) precursors.

N-Alkylation and Related Transformations with Piperidine Precursors

N-alkylation is a fundamental transformation in amine chemistry and a common method for synthesizing N-substituted piperidines. This involves the reaction of a piperidine derivative with an appropriate alkylating agent. For the synthesis of compounds where the 3-methylbutyl group is attached to the nitrogen atom (N-(3-methylbutyl)piperidine), piperidine can be reacted with a 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-iodo-3-methylbutane.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases include potassium carbonate or triethylamine (B128534). researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.netgoogle.com To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to a solution where piperidine is in excess. researchgate.net

While direct C-alkylation of the piperidine ring is more complex, N-acyl derivatives can be used to direct alkylation to the carbon atoms. For instance, the formation of an enamine or enolate from an N-acylpiperidone can be followed by alkylation with a 3-methylbutyl halide to introduce the substituent at a carbon atom. Subsequent reduction of the carbonyl group and removal of the N-acyl group would yield the desired this compound.

General Conditions for N-Alkylation of Piperidine:

| Alkylating Agent | Base | Solvent | Temperature |

| 3-Methylbutyl bromide | K2CO3 | DMF | Room Temperature |

| 3-Methylbutyl iodide | NaH | DMF | 0°C to Room Temp |

| 3-Methylbutyl bromide | Triethylamine | Acetonitrile | Room Temperature |

Reductive Amination Strategies for Ring Closure or Alkyl Chain Introduction

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines, including piperidine derivatives. researchgate.net This reaction can be employed in two main ways to synthesize this compound: by introducing the 3-methylbutyl group onto a pre-formed piperidine ring or by using a precursor that cyclizes to form the piperidine ring during the reaction.

To introduce the alkyl chain, 4-piperidone (B1582916) can be reacted with 3-methylbutylamine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH3) being common choices due to their mildness and selectivity. commonorganicchemistry.com

Alternatively, an intramolecular reductive amination can be employed for ring closure. A suitable acyclic precursor, such as a δ-amino ketone or aldehyde containing the 3-methylbutyl moiety, can undergo cyclization and reduction to form the this compound ring. This approach allows for the construction of the piperidine scaffold and the introduction of the desired substituent in a single synthetic operation.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics | Common Solvents |

| Sodium triacetoxyborohydride (STAB) | Mild, water-sensitive, not compatible with methanol. | Dichloromethane (B109758) (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium cyanoborohydride (NaCNBH3) | Not water-sensitive, often used with methanol. Lewis acids can be added to improve yields. | Methanol (MeOH) |

| Sodium borohydride (B1222165) (NaBH4) | Can reduce aldehydes and ketones, so it's typically added after imine formation is complete. | Methanol (MeOH), Ethanol (EtOH) |

Strategies for Stereoselective Introduction of the 3-Methylbutyl Moiety

When the piperidine ring contains other substituents, the introduction of the 3-methylbutyl group can lead to the formation of stereoisomers. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to a specific isomer.

For instance, in the synthesis of substituted piperidin-4-ols, a gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates. These can be chemoselectively reduced to afford α-amino ethers, which then undergo a spontaneous Ferrier rearrangement to furnish piperidin-4-ones. Subsequent reduction of the ketone can be achieved with excellent diastereoselectivity. nih.gov The introduction of the 3-methylbutyl group could be envisioned through the use of a starting imine derived from 3-methylbutanal.

Another approach involves the use of chiral auxiliaries or catalysts. For example, a chiral bicyclic lactam can be used to direct the stereochemical outcome of subsequent reactions, allowing for the asymmetric synthesis of azasugars, which are polyhydroxylated piperidines. researchgate.net While not directly synthesizing this compound, these methods demonstrate the principles that could be applied. The stereoselective synthesis of piperidine derivatives is crucial for pharmaceutical applications where the biological activity is often dependent on the specific stereochemistry of the molecule. google.com

Ring-Forming Reactions for Piperidine Scaffold Construction with Alkyl Substitution at C4

An alternative to modifying a pre-existing piperidine is to construct the ring with the desired substituent already in place or introduced during the cyclization process.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives (e.g., 4-(3-Methylbutyl)pyridine)

One of the most direct methods for synthesizing 4-substituted piperidines is the catalytic hydrogenation of the corresponding 4-substituted pyridine. liverpool.ac.uk In this case, 4-(3-methylbutyl)pyridine would be the starting material. The hydrogenation of the aromatic pyridine ring to a saturated piperidine ring is a well-established transformation. rsc.org

This reaction typically requires a catalyst and a source of hydrogen gas. A variety of catalysts can be employed, with platinum group metals being particularly effective. Catalysts such as platinum oxide (PtO2), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C) are commonly used. rsc.org The reaction conditions, including pressure, temperature, and solvent, can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of hydroxypyridines has been shown to be effective in the presence of an anhydride (B1165640) of a lower saturated aliphatic monocarboxylic acid. google.com

While heterogeneous catalysts are more common for pyridine hydrogenation, homogeneous catalysts offer potential advantages in terms of selectivity and milder reaction conditions. nih.govdicp.ac.cn Homogeneous catalysts are soluble in the reaction medium, allowing for better control over the catalytic process.

Rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been investigated for the enantioselective hydrogenation of substituted pyridines. researchgate.net Although achieving high enantioselectivity in the hydrogenation of simple monosubstituted pyridines has been challenging, significant progress has been made. researchgate.net For the synthesis of this compound, if a chiral center is desired elsewhere in the molecule, a homogeneous catalyst could potentially offer a route to a specific stereoisomer. The development of air-stable and phosphine-free iridium catalysts has also expanded the scope of homogeneous hydrogenation of quinoline (B57606) derivatives, which could be extended to pyridines. dicp.ac.cn

Heterogeneous Catalysis

Heterogeneous catalysis is a cornerstone for the industrial-scale synthesis of piperidines via the reduction of pyridine derivatives. This method involves the use of a solid-phase catalyst that can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. The hydrogenation of a 4-alkylpyridine, such as 4-isoamylpyridine, is the most direct route to this compound.

Commonly employed heterogeneous catalysts for this transformation include platinum group metals (PGMs) such as rhodium, ruthenium, and palladium, supported on materials like carbon, alumina, or silica. The choice of catalyst, support, and reaction conditions (temperature, pressure, and solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, rhodium-on-carbon (Rh/C) is often effective for the hydrogenation of aromatic rings under relatively mild conditions.

The general reaction is as follows:

Table 1: Examples of Heterogeneous Catalysts for Pyridine Hydrogenation

| Catalyst | Support | Typical Conditions | Reference |

| Rhodium | Carbon | H₂ (1-10 atm), RT-80°C, various solvents | General Knowledge |

| Ruthenium | Alumina | H₂ (50-100 atm), 100-150°C, various solvents | General Knowledge |

| Palladium | Carbon | H₂ (1-50 atm), RT-100°C, acidic media | General Knowledge |

This table presents generalized conditions for pyridine hydrogenation and is for illustrative purposes.

Asymmetric Hydrogenation for Enantiopure Piperidines

The development of asymmetric hydrogenation provides a powerful tool for the synthesis of enantiomerically pure piperidine derivatives, which are crucial for the development of chiral drugs. This technique utilizes chiral catalysts, typically transition metal complexes with chiral ligands, to achieve high enantioselectivity in the reduction of prochiral substrates.

For the synthesis of enantiopure 4-substituted piperidines, the asymmetric hydrogenation of corresponding pyridine precursors or N-activated pyridinium (B92312) salts can be employed. nih.gov Rhodium and iridium complexes bearing chiral phosphine ligands have shown considerable success in the asymmetric hydrogenation of various pyridine derivatives. nih.govrsc.org For instance, the hydrogenation of N-iminopyridinium ylides has been demonstrated as an effective method to access enantioenriched substituted piperidines. nih.gov

Another approach involves the asymmetric hydrogenation of tetrasubstituted unsaturated lactams, which can be subsequently converted to enantiomerically pure trans-3,4-disubstituted piperidines. nih.gov This strategy offers excellent control over stereochemistry. Although direct asymmetric hydrogenation to produce this compound is not extensively documented, the existing methodologies for other substituted piperidines provide a strong foundation for its potential synthesis. nih.govnih.govnih.govnih.govrsc.org

Table 2: Chiral Ligands for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst | Chiral Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rhodium | Chiral Bisphosphines | N-Iminopyridinium Ylides | Good | nih.gov |

| Iridium | Chiral Phosphine-Oxazoline | Pyridinium Salts | Excellent | rsc.org |

| Rhodium | Josiphos-type Ligands | Unsaturated Lactams | High | nih.gov |

This table provides examples of ligand types and is for illustrative purposes.

Intramolecular Cyclization Reactions for Substituted Piperidines

Intramolecular cyclization reactions are a versatile and powerful strategy for the construction of the piperidine ring system, offering a high degree of control over substitution patterns and stereochemistry. nih.govresearchgate.netbeilstein-journals.org These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within a suitably functionalized acyclic precursor.

Radical Cyclizations

Radical cyclizations provide a mild and efficient method for the formation of piperidine rings. nih.gov These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne. The use of tin-based reagents like tributyltin hydride was historically common, but modern methods often employ tin-free conditions, for example, using tris(trimethylsilyl)silane (B43935) (TTMSS) or visible light photoredox catalysis. nih.govrsc.orgacs.orgbeilstein-journals.orgprinceton.edu

A general approach to 4-substituted piperidines involves the cyclization of a nitrogen-containing precursor with a substituent at the appropriate position to direct the formation of the 4-substituted product. For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines. nih.govacs.org The diastereoselectivity of these reactions can often be controlled by the choice of radical initiator and reaction conditions. nih.govacs.org

Table 3: Comparison of Radical Cyclization Reagents

| Reagent | Advantages | Disadvantages | Reference |

| Tributyltin Hydride | Well-established, reliable | Toxic tin byproducts | nih.gov |

| Tris(trimethylsilyl)silane | Tin-free, can enhance diastereoselectivity | Slower trapping of radicals | nih.govacs.org |

| Photoredox Catalysis | Mild conditions, tin-free | Requires a photocatalyst and light source | rsc.org |

Carbonyl Ene and Prins Cyclizations

Carbonyl ene and Prins-type cyclizations are powerful acid-catalyzed methods for the synthesis of substituted piperidines. nih.govrsc.orgresearchgate.netnih.govlookchem.com The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by nucleophilic capture of the resulting carbocation. organic-chemistry.org In the context of piperidine synthesis, an aza-Prins reaction utilizes an iminium ion as the electrophile. diva-portal.orgresearchgate.netsemanticscholar.org

These reactions can be highly diastereoselective, with the stereochemical outcome often being controlled by the choice of Lewis or Brønsted acid catalyst and the reaction temperature. nih.govrsc.orgresearchgate.netnih.gov For example, the cyclization of certain aldehydes catalyzed by methyl aluminum dichloride at elevated temperatures can favor the formation of trans-3,4-disubstituted piperidines, while catalysis with hydrochloric acid at low temperatures can lead to the corresponding cis-isomers. nih.govresearchgate.netnih.gov This switchable diastereoselectivity provides a valuable tool for accessing different stereoisomers of 4-substituted piperidines. nih.govresearchgate.netnih.gov

Alkynyl Prins cyclization cascades have also been developed, allowing for the synthesis of complex fused heterocyclic systems containing a piperidine ring. rsc.org

Electrophilic Cyclization Strategies

Electrophilic cyclization is a broad and effective strategy for the synthesis of piperidines. nih.gov This approach involves the activation of an unsaturated system (e.g., an alkene or alkyne) within an amino-containing precursor by an electrophile, which triggers an intramolecular nucleophilic attack by the nitrogen atom to close the ring.

A variety of electrophiles can be used to initiate these cyclizations, including halonium ions (e.g., from I₂, Br₂, or NIS), mercuric ions, and selenyl halides. The choice of electrophile can influence the functionality of the resulting piperidine, often incorporating the electrophile into the final product, which can then be further functionalized. For instance, iodocyclization not only forms the piperidine ring but also introduces an iodine atom that can be used in subsequent cross-coupling reactions.

This methodology allows for the stereocontrolled synthesis of substituted piperidines, as the stereochemistry of the starting material can often be transferred to the product.

Multi-component Reactions and Tandem Processes for 4-Substituted Piperidines

Multi-component reactions (MCRs) and tandem (or domino/cascade) processes offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 4-substituted piperidines from simple starting materials in a single operation. nih.govnih.govresearchgate.netrsc.orgacs.orgmdpi.comresearchgate.netresearchgate.netuberresearch.comresearchgate.net

MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. mdpi.comresearchgate.netacs.orgnih.gov The Ugi four-component reaction (U-4CR), for example, can be adapted to synthesize highly substituted piperidine scaffolds by carefully choosing the four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov This allows for the rapid generation of libraries of piperidine-based compounds for drug discovery.

Tandem reactions involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next, all occurring in the same pot without the isolation of intermediates. researchgate.netuberresearch.comresearchgate.net An example is a tandem aza[4+2]/allylboration reaction, which can produce polysubstituted α-hydroxyalkyl piperidines with high diastereocontrol. nih.gov These processes are highly desirable as they reduce waste, save time, and can lead to the formation of multiple stereocenters in a single step.

Table 4: Examples of Multi-component and Tandem Reactions for Piperidine Synthesis

| Reaction Type | Key Features | Resulting Piperidine Scaffold | Reference |

| Ugi Four-Component Reaction | High diversity, single step | Highly substituted piperidines | researchgate.netnih.gov |

| Aza[4+2]/Allylboration | Tandem process, high diastereocontrol | Polysubstituted α-hydroxyalkyl piperidines | nih.gov |

| Aza-Prins Cyclization | Domino multicomponent reaction | Halide-substituted fused piperidines | diva-portal.orgresearchgate.net |

| Diels-Alder Reaction | Intermolecular cycloaddition | Piperidone scaffolds | researchgate.net |

Stereochemical Control in the Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the ability to selectively synthesize specific stereoisomers of this compound is of paramount importance. Several strategies have been developed to control the stereochemical outcome of piperidine synthesis, which can be adapted for the preparation of enantiomerically pure or enriched this compound.

One of the most effective methods for achieving stereocontrol is through asymmetric catalytic hydrogenation of a suitable prochiral precursor, such as 4-(3-methylbutyl)pyridine. This approach utilizes chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, coordinated to chiral ligands. rsc.orgnih.govchemrxiv.orgdicp.ac.cn The chiral catalyst creates a chiral environment that directs the hydrogenation to occur from a specific face of the substrate, leading to the preferential formation of one enantiomer of the product. The choice of catalyst, ligand, and reaction conditions can significantly influence the enantioselectivity of the reaction.

Chiral auxiliaries represent another powerful tool for stereoselective synthesis. researchgate.netcdnsciencepub.comwikipedia.org In this strategy, an achiral precursor of this compound is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent chemical transformations, such as cyclization or reduction steps, to proceed in a stereoselective manner. researchgate.netwikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled. Carbohydrate-derived auxiliaries, for instance, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net

Biocatalysis has emerged as a highly effective and environmentally friendly approach to stereoselective synthesis. news-medical.netucd.iechemistryviews.orgresearchgate.netchemrxiv.org Enzymes, such as imine reductases (IREDs), ω-transaminases (ω-TAs), and dehydrogenases, can catalyze reactions with exceptional levels of stereo-, regio-, and chemoselectivity under mild conditions. ucd.iechemrxiv.org For the synthesis of this compound, a biocatalytic reductive amination of a corresponding ketone precursor or the asymmetric reduction of an imine could be employed to establish the desired stereochemistry at the C4 position.

| Method | Catalyst/Auxiliary | Precursor | Key Features |

| Asymmetric Catalytic Hydrogenation | Chiral Rhodium or Iridium complexes | 4-(3-Methylbutyl)pyridine | High enantioselectivity, broad substrate scope. |

| Chiral Auxiliary | Evans oxazolidinones, SAMP/RAMP | Acyclic precursor with attached auxiliary | Covalent attachment of a chiral molecule to guide stereoselective reactions. |

| Biocatalysis | Imine Reductases (IREDs), Dehydrogenases | Prochiral ketone or imine | High stereoselectivity, mild reaction conditions, environmentally friendly. |

A summary of potential stereoselective methods applicable to the synthesis of this compound is presented above. Each method offers distinct advantages and the optimal choice depends on factors such as the desired stereoisomer, scalability, and cost.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is crucial for minimizing environmental impact and improving the sustainability of chemical processes. pnas.orgnih.govacs.orgjddhs.com The synthesis of this compound can be made more environmentally benign by incorporating several key green chemistry concepts.

A primary focus of green chemistry is the use of renewable feedstocks . jddhs.com Investigating synthetic routes that start from bio-based materials rather than petroleum-derived precursors can significantly reduce the carbon footprint of the synthesis. While specific bio-based routes to this compound are not yet established, the broader field of converting biomass into valuable chemical intermediates is rapidly advancing.

The use of catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. jddhs.com As discussed in the context of stereochemical control, both transition-metal catalysis and biocatalysis offer greener alternatives to stoichiometric reagents. rsc.orgresearchgate.netresearchgate.net Catalytic hydrogenation, for example, is an atom-economical method for the reduction of pyridines to piperidines, with hydrogen gas being the only reagent and water as the only theoretical byproduct. rsc.orgresearchgate.netresearchgate.net The development of reusable heterogeneous catalysts or catalyst systems that operate in greener solvents further enhances the sustainability of this approach.

The choice of solvent is another critical aspect of green synthesis. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Replacing these with more environmentally friendly alternatives such as water, supercritical fluids (like CO2), or bio-based solvents can dramatically reduce the environmental impact of a process. pnas.orgrsc.org For instance, performing catalytic hydrogenations in water or designing biocatalytic steps that operate in aqueous media would be significant green improvements for the synthesis of this compound.

Process intensification , such as the use of one-pot or cascade reactions, minimizes the number of separate reaction and purification steps, leading to reduced solvent and energy consumption, and less waste generation. acs.org A synthetic strategy for this compound that combines multiple transformations into a single operation would be a significant advancement in terms of green chemistry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. |

| Catalysis | Employing recyclable heterogeneous catalysts or biocatalysts for transformations like hydrogenation and amination. |

| Safer Solvents | Utilizing water, supercritical CO2, or biodegradable solvents in reaction and purification steps. |

| Atom Economy | Designing synthetic routes, such as catalytic hydrogenation, that maximize the incorporation of reactant atoms into the final product. |

| Process Intensification | Developing one-pot or cascade reactions to reduce the number of synthetic steps, minimizing waste and resource consumption. |

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process.

Comprehensive Spectroscopic Elucidation of 4 3 Methylbutyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-(3-methylbutyl)piperidine is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the 3-methylbutyl side chain.

Key features in the ¹H NMR spectrum include:

Piperidine Ring Protons: The protons on the piperidine ring typically appear as a series of multiplets in the range of 1.0 to 3.5 ppm. savemyexams.commsu.eduorgchemboulder.com The protons attached to the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the other ring protons. The proton at the C4 position, which is attached to the side chain, will also have a characteristic chemical shift.

3-Methylbutyl Side Chain Protons: The protons of the isobutyl group will exhibit characteristic splitting patterns. The two methyl groups attached to the same carbon are expected to be nearly equivalent and will likely appear as a doublet. The methylene (B1212753) protons and the single methine proton will also produce distinct signals.

N-H Proton: The proton attached to the nitrogen atom of the piperidine ring will appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. msu.edu

A representative, though not specific to this compound, ¹H NMR spectrum of a related compound, N-(3-methylbutyl)piperidine, shows signals at approximately 1.0 ppm (d, 6H, CH3), 1.45 ppm (s, 1H, CH), 1.5-1.8 ppm (m, 6H, piperidine and aliphatic CH2), 2.34 ppm (m, 2H, NCH2), and 2.4 ppm (m, 6H, piperidine CH2). scirp.org For 4-methylpiperidine, proton signals are observed at chemical shifts of approximately 3.03, 2.57, 1.84, 1.61, 1.45, 1.08, and 0.91 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | 2.5 - 3.1 | m |

| Piperidine H3, H5 (axial & equatorial) | 1.2 - 1.8 | m |

| Piperidine H4 | 1.2 - 1.5 | m |

| Side Chain CH₂ (alpha to ring) | 1.1 - 1.4 | m |

| Side Chain CH₂ (beta to ring) | 1.3 - 1.6 | m |

| Side Chain CH | 1.5 - 1.8 | m |

| Side Chain CH₃ | 0.8 - 0.9 | d |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Expected signals in the ¹³C NMR spectrum include:

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum, typically between 20 and 50 ppm. oregonstate.edu The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field than the other ring carbons (C3, C4, and C5).

3-Methylbutyl Side Chain Carbons: The four distinct carbons of the 3-methylbutyl group will also have characteristic chemical shifts.

For the related compound N-(3-methylbutyl)piperidine, the ¹³C NMR signals are reported at 11.8 (CH₃), 18.0 (CH₃), 24.5 (CH), 25.5 (CH₂), 26 (CH₂), 27 (piperidine CH₂), 35 (CH), 54.4 (piperidine CH₂N), 55.5 (piperidine CH₂N), and 57.7 (NCH₂ aliphatic). scirp.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | ~46 |

| Piperidine C3, C5 | ~32 |

| Piperidine C4 | ~37 |

| Side Chain C (alpha to ring) | ~34 |

| Side Chain C (beta to ring) | ~39 |

| Side Chain CH | ~28 |

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Investigations

Nitrogen-15 NMR spectroscopy is a less common but valuable technique for studying nitrogen-containing compounds. huji.ac.il The ¹⁵N nucleus has a low natural abundance and sensitivity, which can make direct detection challenging. huji.ac.il However, it provides direct information about the chemical environment of the nitrogen atom.

For this compound, a single signal would be expected in the ¹⁵N NMR spectrum, characteristic of a secondary amine in a saturated heterocyclic system. The chemical shift would be influenced by the alkyl substituent on the ring. For piperidines in general, the ¹⁵N chemical shift is in the range of 30 to 90 ppm relative to liquid ammonia. science-and-fun.de The chemical shift referencing standard can affect the reported values. nih.govrsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity within the piperidine ring and along the 3-methylbutyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between the piperidine ring and the 3-methylbutyl side chain, for example, by showing a correlation between the protons on the alpha-carbon of the side chain and the C4 carbon of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. It can provide information about the stereochemistry and conformation of the molecule, such as the axial or equatorial orientation of the 3-methylbutyl group on the piperidine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show the following key absorptions:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the aliphatic piperidine ring and the 3-methylbutyl side chain.

C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region corresponding to the C-N stretching vibration. scirp.org

CH₂ and CH₃ Bending: Absorptions in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions corresponding to the bending vibrations of the methylene and methyl groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds of the hydrocarbon framework.

Table 3: Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| CH₂ Bend | 1470 - 1430 | Medium |

| CH₃ Bend | 1380 - 1370 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to obtain structural information from its fragmentation pattern. The molecular formula for this compound is C₁₀H₂₁N, which corresponds to a molecular weight of 155.28 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 155. The fragmentation pattern would be characteristic of a substituted piperidine. Key fragmentation pathways would likely involve:

Alpha-cleavage: The loss of an ethyl or propyl radical from the 3-methylbutyl side chain.

Ring fragmentation: Cleavage of the piperidine ring, leading to characteristic fragment ions. For the related compound 4-methylpiperidine, a prominent peak is observed corresponding to the loss of the methyl group. nist.gov A similar loss of the 3-methylbutyl group could be expected for the title compound.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

X-ray Crystallography for Solid-State Molecular Structure of Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself has not been reported in the surveyed literature, extensive crystallographic data for various piperidine derivatives provide a strong basis for predicting its solid-state conformation and the structural features of its derivatives.

The fundamental structural feature of the piperidine ring, as consistently demonstrated in numerous crystal structures, is its adoption of a stable chair conformation . This conformation minimizes both angular and torsional strain within the six-membered ring. In derivatives of this compound, it is highly probable that the piperidine ring will also exhibit this chair geometry.

For instance, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals that the methylpiperidine ring is in a stable chair conformation. iucr.org Similarly, in the crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring also adopts a chair conformation. nih.gov Studies on other piperidine derivatives, including those with chiral centers, further confirm the prevalence of the chair conformation, although distortions can occur depending on the nature and position of substituents. nih.gov

In the case of this compound, the bulky 3-methylbutyl group attached to the C4 position of the piperidine ring would be expected to preferentially occupy the equatorial position in the chair conformation. This orientation minimizes steric hindrance, particularly 1,3-diaxial interactions, which would be significant if the substituent were in the axial position.

When this compound is derivatized to form salts, such as hydrochlorides or other crystalline derivatives, the packing of the molecules in the crystal lattice will be governed by a combination of factors including van der Waals forces and, crucially, hydrogen bonding. In the crystal structures of piperidinium (B107235) salts, extensive hydrogen bonding networks are commonly observed, where the protonated nitrogen atom (N-H+) acts as a hydrogen bond donor to counter-anions or solvent molecules.

Table 2: Predicted Crystallographic Parameters for a Hypothetical Derivative of this compound

| Parameter | Predicted Value/Feature | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | P21/c, P-1, or similar | Frequently observed for piperidine derivatives. |

| Piperidine Ring Conformation | Chair | Minimizes steric and torsional strain; consistently observed in piperidine derivatives. iucr.orgnih.govnih.gov |

| Substituent Orientation | Equatorial | The bulky 3-methylbutyl group will favor the less sterically hindered equatorial position. |

| Intermolecular Interactions | Hydrogen bonding (in salts), Van der Waals forces | N-H...anion hydrogen bonds are key packing features in piperidinium salts. |

Note: This table presents predicted data based on the established principles of conformational analysis and the reported crystal structures of analogous piperidine derivatives. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal of a this compound derivative.

Computational and Theoretical Investigations of 4 3 Methylbutyl Piperidine

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring and Alkyl Substituent

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom and the 4-position alkyl substituent introduces complexities, including the possibility of different chair conformers and various orientations of the substituent.

Quantum chemical calculations are essential for accurately determining the geometries and relative energies of different conformers. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the molecule's potential energy surface. jksus.orgscilit.com

For 4-(3-Methylbutyl)piperidine, the primary conformational question revolves around the orientation of the 3-methylbutyl group on the piperidine ring. The substituent can be in either an axial or an equatorial position. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the geometry of both conformers and calculate their energies. researchgate.net

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Equatorial | DFT/B3LYP/6-31G(d,p) | 0.00 | >99 |

| Axial | DFT/B3LYP/6-31G(d,p) | ~2.1 | <1 |

Note: The data presented are illustrative, based on established principles for 4-alkylpiperidines.

While quantum chemical methods are highly accurate for energy calculations of a few structures, they are computationally expensive for exploring the entire conformational landscape, especially for a molecule with a flexible side chain like 3-methylbutylpiperidine. Molecular mechanics (MM) and force field-based simulations are better suited for extensive conformational sampling.

Using force fields such as COSMIC, AMBER, or CHARMM, molecular dynamics (MD) simulations can be performed. nih.gov In these simulations, the molecule's trajectory over time is calculated, allowing it to explore various conformations. This approach is invaluable for identifying all low-energy conformers of the alkyl side chain and the piperidine ring, providing a comprehensive energy landscape. The results typically confirm that the chair conformation with an equatorial substituent is the global minimum, but they also map out the energy barriers for ring inversion and side-chain rotation.

Electronic Structure Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help in predicting how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. ekb.egchemjournal.kz

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This high-energy orbital makes the nitrogen atom the primary site for electrophilic attack. The LUMO is typically a diffuse anti-bonding orbital (σ*) spread over the C-H and C-N bonds of the ring.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: Values are representative for a saturated amine and calculated at a typical DFT level.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. rsc.org Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In the MEP map of this compound, a distinct region of negative electrostatic potential would be centered on the nitrogen atom due to its lone pair, confirming it as the primary nucleophilic site. The hydrogen atom attached to the nitrogen would show a region of positive potential. The alkyl substituent and the carbon framework of the piperidine ring would exhibit a relatively neutral (green) or slightly positive potential, indicating their much lower reactivity compared to the nitrogen center.

For this compound, NBO analysis can quantify the stabilizing interactions that dictate its conformational preferences. A key interaction is the hyperconjugation between the nitrogen lone pair orbital (n) and the anti-bonding orbitals (σ) of adjacent C-C or C-H bonds. The efficiency of this overlap depends on the geometry. In the more stable equatorial conformer, NBO analysis would reveal specific n → σ interactions that contribute to its lower energy compared to the axial conformer, where such stabilizing delocalizations are less effective. nih.gov This analysis provides a deeper electronic basis for the sterically-driven conformational preferences.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility, the interactions between different parts of the molecule, and how it behaves in various solvent environments.

Recent studies on various piperidine derivatives have demonstrated the utility of MD simulations in understanding their structural and electronic properties. researchgate.net For this compound, an MD simulation would typically involve placing the molecule in a simulated box filled with a chosen solvent, such as water, chloroform, or methanol. The interactions between all atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a specific period, often on the scale of nanoseconds. researchgate.netnih.gov

The primary goal of these simulations is to explore the conformational landscape of the this compound molecule. The piperidine ring can exist in different conformations, with the chair form being the most stable. The orientation of the 3-methylbutyl substituent at the 4-position (axial versus equatorial) is a key aspect that MD simulations can elucidate. By analyzing the trajectory of the simulation, researchers can determine the preferred conformation and the energy barriers between different conformational states.

Solvent effects are a critical component of these investigations. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the conformational preferences of the molecule. nih.gov For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the nitrogen atom of the piperidine ring can stabilize certain conformations. Conversely, in a nonpolar solvent like chloroform, intramolecular interactions may play a more dominant role in determining the molecule's shape. MD simulations allow for the explicit modeling of these solvent-solute interactions, providing a realistic picture of the molecule's behavior in solution. nih.goveasychair.org

Key parameters that are often analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radial distribution function to understand the arrangement of solvent molecules around the solute.

| Parameter | Description | Insights Gained for this compound |

| Simulation Time | The total time duration of the simulation (e.g., 100 ns). | Allows for the observation of conformational changes and equilibration of the system. |

| Solvent | The medium in which the molecule is simulated (e.g., water, chloroform). | Reveals the influence of the environment on the molecule's structure and dynamics. |

| Force Field | A set of parameters used to describe the potential energy of the system. | Determines the accuracy of the interactions between atoms. |

| Temperature & Pressure | Controlled conditions to mimic experimental settings. | Ensures the simulation reflects realistic environmental conditions. |

Prediction of Spectroscopic Parameters from Computational Models (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations can provide a detailed picture of its expected ¹H and ¹³C NMR spectra.

The most common method for predicting NMR chemical shifts is through Density Functional Theory (DFT) calculations, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach involves first optimizing the geometry of the molecule to find its most stable three-dimensional structure. Following optimization, the magnetic shielding tensors for each nucleus are calculated. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used in the calculations. For molecules like this compound, a functional such as B3LYP with a basis set like 6-31G(d) is often a good starting point for obtaining reliable results. researchgate.net

Computational models can also account for the influence of the solvent on NMR chemical shifts, which is crucial for accurate predictions as experimental spectra are typically recorded in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant.

The predicted chemical shifts for the different hydrogen and carbon atoms in this compound would be influenced by their chemical environment. For instance, the protons on the piperidine ring will have different chemical shifts depending on whether they are in an axial or equatorial position. Similarly, the carbon atoms of the 3-methylbutyl substituent will have characteristic chemical shifts that can be predicted with a high degree of accuracy.

| Atom Type | Typical Predicted ¹H Chemical Shift Range (ppm) | Typical Predicted ¹³C Chemical Shift Range (ppm) |

| Piperidine Ring (CH₂) | 1.0 - 3.0 | 25 - 50 |

| Piperidine Ring (CH attached to substituent) | 1.5 - 2.5 | 30 - 45 |

| 3-Methylbutyl (CH₂) | 1.1 - 1.8 | 20 - 40 |

| 3-Methylbutyl (CH) | 1.4 - 2.0 | 25 - 45 |

| 3-Methylbutyl (CH₃) | 0.8 - 1.0 | 15 - 25 |

These predicted values can then be compared with experimental NMR data to confirm the structure of this compound. Discrepancies between the predicted and experimental spectra can also provide insights into conformational dynamics or other structural features not initially considered in the computational model.

Chemical Reactivity and Derivatization Strategies of 4 3 Methylbutyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom (N-Substitution and Amidation)

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base, rendering it the most reactive site in the molecule for a variety of transformations.

N-Substitution (N-Alkylation): N-alkylation is a fundamental transformation for secondary amines like 4-(3-methylbutyl)piperidine. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the piperidine nitrogen attacks an electrophilic carbon of an alkyl halide, displacing a leaving group. To prevent the formation of a hydrohalide salt which would halt the reaction, a base is commonly added to neutralize the acid produced. researchgate.net

Common conditions involve reacting the piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can influence the reaction rate and yield. Highly reactive electrophiles, such as p-methoxybenzyl chloride, may favor SN1 pathways and can react with protic solvents like ethanol, necessitating the use of aprotic solvents like dichloromethane (B109758) (DCM) for better outcomes. chemicalforums.com

Over-alkylation to form a quaternary ammonium (B1175870) salt can occur, especially if an excess of the alkylating agent is used. researchgate.net Careful control of stoichiometry, such as the slow addition of the alkyl halide to an excess of the amine, can favor mono-alkylation. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp. | researchgate.net |

| Alkyl Bromide/Iodide | NaH | DMF | 0 °C to Room Temp. | researchgate.net |

| Alkyl Bromide/Iodide | None (slow addition) | Acetonitrile | Room Temp. | researchgate.net |

| Benzyl Chloride | DIPEA | DCM | Room Temp. | chemicalforums.com |

Amidation: The nitrogen atom can also react with acylating agents, such as acid chlorides or acid anhydrides, to form N-amides. This reaction is typically rapid and is often performed in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl produced when using an acid chloride. Another significant reaction is the formation of amidines through the zinc(II)-catalyzed nucleophilic addition of the piperidine to nitriles. rsc.org The inductive effects of substituents on the piperidine ring can alter the nucleophilicity of the nitrogen atom and thus its reactivity in such transformations. rsc.org

Reactions at the 4-Position (Piperidine Ring)

Direct functionalization of the C-H bond at the 4-position of this compound is challenging due to the inert nature of sp³ C-H bonds. However, modern synthetic methods involving transition-metal-catalyzed C-H activation provide potential pathways.

For N-protected piperidines, palladium-catalyzed C-H arylation at the C4 position has been demonstrated using a directing group attached at the C3 position. acs.org This method allows for the selective synthesis of cis-3,4-disubstituted piperidines. acs.org Another approach involves rhodium-catalyzed C-H insertion reactions. By selecting the appropriate N-protecting group and rhodium catalyst, it is possible to direct functionalization to the C4 position. For instance, N-α-oxoarylacetyl-piperidines combined with a specific rhodium catalyst have been shown to produce 4-substituted analogues. nih.gov While these methods have not been specifically reported for this compound, they represent viable strategies for its derivatization after appropriate N-protection.

Functionalization of the 3-Methylbutyl Side Chain

The 3-methylbutyl (isopentyl) side chain is a saturated alkyl group, making it generally unreactive. Its functionalization typically requires harsh conditions, such as those used for free-radical reactions. The most susceptible position on this chain is the tertiary C-H bond at the 3-position, as the resulting tertiary radical is more stable than primary or secondary radicals.

A plausible strategy for functionalization is free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator like AIBN or UV light) to selectively introduce a halogen at the tertiary carbon. This newly installed functional group can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other groups (e.g., -OH, -CN, -OR).

| Step | Reaction | Reagents | Expected Product |

|---|---|---|---|

| 1 | Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(3-Bromo-3-methylbutyl)piperidine |

| 2 | Nucleophilic Substitution | NaCN, DMSO | 4-(3-Cyano-3-methylbutyl)piperidine |

Ring Functionalization and Heteroatom Insertion Reactions

Beyond the 4-position, other sites on the piperidine ring can be functionalized, typically through C-H activation strategies. α-Functionalization (at the C2 or C6 positions) is a common strategy for N-alkyl piperidines. acs.org This can be achieved by forming an endo-cyclic iminium ion from the corresponding tertiary alkylamine N-oxide, which can then be trapped by various carbon-based nucleophiles. acs.org Transition-metal-catalyzed methods, often requiring a directing group on the nitrogen, have also been developed for the direct arylation of the C2 position. researchgate.net

More profound structural modifications include ring expansion and ring contraction reactions.

Ring Expansion: Diastereomerically pure azepane (seven-membered ring) derivatives can be synthesized from piperidines via ring expansion strategies. rsc.org Palladium-catalyzed rearrangements of 2-alkenyl piperidines can also lead to a two-carbon ring expansion to form azocanes (eight-membered rings). rsc.org

Ring Contraction: A visible light–mediated ring contraction of α-acylated piperidines can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov

Heteroatom insertion is a less common but powerful transformation. For instance, the Beckmann rearrangement of piperidones (ketones within the piperidine ring) can lead to the formation of azepane derivatives containing an additional nitrogen atom in the ring. rwth-aachen.de

Exploration of Reaction Mechanisms and Kinetics

The mechanisms of reactions involving piperidines are well-studied, particularly their role as nucleophiles.

N-Alkylation Mechanism: As mentioned, N-alkylation with alkyl halides typically follows an SN2 pathway. The rate of reaction is dependent on the concentration of both the piperidine and the alkyl halide. The stereochemistry of N-quaternization (formation of a quaternary ammonium salt) is complex, with the ratio of axial to equatorial attack depending on the steric bulk of the alkylating agent and the substituents on the piperidine ring. researchgate.net For instance, methylation often shows a preference for axial attack, while benzylation can favor equatorial attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanism: When piperidine acts as a nucleophile in SNAr reactions (e.g., with activated pyridinium (B92312) ions), the mechanism is more intricate than a simple one-step substitution. nih.govnih.gov Kinetic studies have shown that these reactions are often second-order with respect to the piperidine concentration. nih.govnih.gov This suggests a mechanism where one molecule of piperidine acts as the nucleophile to form a Meisenheimer-like intermediate, and a second molecule of piperidine acts as a base to facilitate the rate-determining deprotonation step before the leaving group is expelled. nih.govnih.gov This is described as a specific base-general acid mechanism, where the departure of the leaving group is catalyzed by the protonated piperidine (piperidinium ion). rsc.org The nature of the leaving group can influence whether the final elimination step is a concerted E2 process or a stepwise E1cB-like mechanism. nih.govnih.gov

| Substrate (Leaving Group) | Rate Constant k₃ (M⁻²s⁻¹) at 25°C | Reaction Order in [Piperidine] |

|---|---|---|

| 2-CN | 1.1 x 10⁻¹ | 2 |

| 4-CN | 1.0 x 10⁻¹ | 2 |

| 2-F | 2.4 x 10⁻³ | 2 |

| 2-Cl | 2.1 x 10⁻³ | 2 |

Advanced Research Applications of 4 3 Methylbutyl Piperidine and Its Derivatives

Role in Material Science Applications (e.g., Polymer Chemistry, Additives)

The incorporation of piperidine (B6355638) moieties into polymer chains is a strategy for developing materials with specific functionalities. Research has demonstrated the synthesis and polymerization of piperidine-based monomers. For instance, an amino alcohol has been synthesized from piperidine and epichlorohydrin, which is then used in an esterification reaction with methacrylic acid to produce the monomer 1-chlorine-3-piperidine-2-propylmethacrylate. researchcommons.org

The radical polymerization of this monomer has been studied under various conditions to understand the factors influencing the polymer yield. researchcommons.org The choice of solvent was found to significantly impact the efficiency of the polymerization process. Studies showed that conducting the polymerization in a dimethylformamide medium in the presence of dinitrile azoisobutyric acid (DAC) as an initiator resulted in the highest polymer formation yield. researchcommons.org This enhancement is attributed to an increase in the chain growth rate constant in polar solvents. researchcommons.org Such research highlights the utility of piperidine derivatives as building blocks for novel polymers, where the piperidine ring can be leveraged to impart specific properties to the final material.

Table 1: Effect of Solvent on Polymerization Yield of a Piperidine-Based Monomer Data synthesized from research findings on piperidine-containing monomers. researchcommons.org

| Solvent | Initiator | Polymer Yield (%) |

| Dimethylformamide | DAC | High |

| Toluene | DAC | Moderate |

| Benzene | DAC | Moderate |

| Dioxane | DAC | Low |

Application in Catalysis (e.g., Organocatalysis, Ligands in Metal Catalysis)

Piperidine and its derivatives are versatile tools in the field of catalysis, serving both as organocatalysts and as ligands in metal-catalyzed reactions.

Organocatalysis: Piperidine itself can function as an effective organocatalyst. Its basic nature allows it to facilitate various organic transformations. One prominent example is its use in the microwave-assisted synthesis of chalcones from an acetylpyrazolone and an aldehyde in an ethanolic medium. researchgate.net In this reaction, piperidine's catalytic action is central to the formation of the α,β-unsaturated ketone structure of the chalcone. researchgate.net The use of piperidine as a catalyst provides a streamlined and efficient method for generating these important molecular scaffolds. researchgate.netresearchgate.net

Ligands in Metal Catalysis: The piperidine framework is also integral to the design of ligands for transition metal catalysis. A range of ligands based on 2-(aminomethyl)piperidine (B33004) has been synthesized and successfully complexed with metals such as Magnesium(II), Zinc(II), and other group IV metal centers. researchgate.net These metal complexes have been characterized and tested for their catalytic activity, particularly in the ring-opening polymerization of rac-lactide, a process used to produce polylactic acid (PLA), a biodegradable polymer. researchgate.net The coordination geometry of the resulting metal complexes, which influences their catalytic performance, is dependent on the specific nature of the piperidine-based ligand. researchgate.net For example, Zn(II) complexes with these ligands have demonstrated good activity and immortal polymerization characteristics, indicating a controlled and stable catalytic process. researchgate.net

Utilization as a Synthetic Building Block in Complex Molecule Construction

The piperidine ring is one of the most important synthetic fragments for the design and construction of drugs and other complex molecules. nih.govresearchgate.net Its three-dimensional, non-flat structure is highly desirable in modern medicinal chemistry for exploring new areas of chemical space. nih.gov Consequently, developing efficient synthetic routes to access diverse piperidine-based building blocks is a major focus of chemical research. whiterose.ac.uknih.gov

Several key strategies are employed for the synthesis of substituted piperidines:

Hydrogenation of Pyridines: A common and fundamental method involves the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Researchers have developed various catalytic systems, including ruthenium and nickel silicide heterogeneous catalysts, to achieve highly diastereoselective cis-hydrogenation of multi-substituted pyridines under practical conditions. nih.gov

Cyclization Reactions: Intramolecular cyclization reactions are powerful tools for constructing the piperidine ring. For example, gold(I)-catalyzed intramolecular dearomatization/cyclization and radical cascade reactions of 1,6-enynes have been developed to create polysubstituted alkylidene piperidines. nih.gov

Modular Approaches: Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling to functionalize the piperidine scaffold. sciencedaily.com This two-step process allows for the efficient connection of different molecular fragments, simplifying the construction of complex piperidines and reducing the number of steps required compared to traditional methods. sciencedaily.com

These synthetic methodologies enable chemists to generate libraries of unique piperidine-based building blocks, which can then be incorporated into larger molecules to develop new therapeutic agents and other functional compounds. nih.govwhiterose.ac.uk

Investigations in Corrosion Inhibition Mechanisms

Piperidine derivatives have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments like hydrochloric acid (HCl). nih.govkoreascience.kr Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive attack of the acid. koreascience.krwu.ac.th

The mechanism of inhibition involves the interaction of electron-rich atoms within the piperidine derivative (such as nitrogen and, in some derivatives, oxygen atoms) with the metal surface. nih.govkoreascience.kr This adsorption process can be described by models such as the Langmuir adsorption isotherm. nih.govmdpi.com The formation of this protective film blocks both anodic and cathodic corrosion reactions, classifying these compounds as mixed-type inhibitors. nih.govwu.ac.th

Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of piperidine inhibitors and their performance. These theoretical calculations analyze parameters like the energy of the highest occupied molecular orbital (E-HOMO) and lowest unoccupied molecular orbital (E-LUMO) to predict the inhibitor's ability to donate and accept electrons, which is crucial for adsorption onto the metal surface. researchgate.net Surface analysis techniques such as Scanning Electron Microscopy (SEM) provide visual confirmation of the protective layer formed by the inhibitor on the steel surface. nih.govmdpi.com

Table 2: Corrosion Inhibition Efficiency of Piperidine Derivatives for Steel in HCl This table presents synthesized data based on findings from multiple studies. nih.govmdpi.com

| Inhibitor Compound Class | Concentration | Inhibition Efficiency (%) |

| Isonicotinohydrazide Derivative | 5 x 10⁻³ mol/L | >90% |

| Piperine (Piperidine Derivative) | High | High |

| 4-piperonylideneaminoantipyrine | 5 mM | 94.3% |

| tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate | 25 ppm | 91.5% |

Design and Synthesis of Chemical Probes (Focus on chemical structure-activity relationships)

Chemical probes are small molecules designed to interact with biological targets, enabling the study of biological processes. pitt.edu The piperidine scaffold is a valuable core structure for the design of such probes due to its conformational flexibility and its presence in numerous biologically active molecules. The development of these probes relies heavily on understanding the structure-activity relationships (SAR).

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For piperidine derivatives, this can involve altering substituents on the ring, changing their stereochemistry, or modifying the core structure itself. researchgate.net

An example of SAR in action is the development of piperidine-substituted quinolones as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists. mssm.edu In these studies, researchers investigated how adding different substituents to the piperidine ring, such as methyl or trifluoromethyl groups, affected the compound's binding potency to the GnRH receptor and its metabolic stability. mssm.edu It was found that a small group at a specific position on the piperidine ring was tolerated for potent binding, and that introducing a trifluoromethyl group could reduce the rate of metabolic clearance, thereby improving oral bioavailability. mssm.edu

Such detailed SAR investigations are crucial for optimizing the properties of a chemical probe, enhancing its potency, selectivity, and suitability for studying a specific biological target or for development as a potential therapeutic agent. researchgate.netrsc.org

Environmental Fate and Degradation Studies of Piperidine Analogues General Context

Photochemical Degradation Pathways in Environmental Matrices

Photochemical degradation, or photolysis, is a significant abiotic process that can contribute to the transformation of organic compounds in the environment. This process is initiated by the absorption of light energy, which can lead to a variety of chemical reactions.

In aqueous environments, the photolysis of piperidine-containing compounds can be influenced by the presence of photosensitizers. For instance, the photolysis of 1-nitrosopiperidine in aqueous solutions has been shown to be comparable to its gas-phase photolysis acs.org. The rapid photolysis of this compound, with a tropospheric half-life of approximately 5 minutes, suggests that it would also degrade quickly in aquatic environments exposed to sunlight acs.org. Another study investigated the photocatalytic degradation of N-chloropiperidine in aqueous solution using titanium dioxide (TiO2) as a photocatalyst under ultraviolet (UV) illumination. The degradation was found to follow first-order kinetics, with the rate being dependent on the initial concentration of the compound and the catalyst loading. The process resulted in the formation of nitrite, nitrate, and chloride ions mdpi.commdpi.com. Advanced oxidation processes, such as those involving hydroxyl radicals generated by photocatalysts, can effectively break down complex organic molecules into simpler, less toxic substances like carbon dioxide, water, and nitrogen mdpi.com.

Detailed quantitative data, such as half-lives for the direct photolysis of 4-(3-methylbutyl)piperidine in various environmental matrices, are not available in the current body of scientific literature.

Biological Degradation Processes (e.g., Microbial Metabolism)

Microbial metabolism is a crucial pathway for the breakdown of organic compounds in the environment. Several microorganisms have been identified that can degrade piperidine (B6355638) and its analogues, utilizing them as a source of carbon and nitrogen.

One notable degradation pathway is observed in Mycobacterium aurum MO1. This bacterium initiates the degradation of piperidine by cleaving the C-N bond, which leads to the formation of an intermediate amino acid. This is followed by deamination and oxidation of the amino acid to a diacid, which is then completely mineralized by the bacterial cells. This pathway appears to be a general mechanism for the degradation of nitrogen heterocyclic compounds by Mycobacterium species.

Another distinct mechanism has been identified in a novel Pseudomonas species. In this bacterium, the degradation of piperidine begins with a glutamylation step, where piperidine is converted to γ-glutamylpiperidide. This initial step is followed by hydroxylation. This pathway highlights the diverse strategies employed by microorganisms for the breakdown of piperidine-based structures.

The biodegradability of piperidine and related cyclic amines has been assessed in various studies. Piperidine, along with pyrrolidine, ethanolamine, and diethanolamine, has been found to be readily biodegradable.

The following table summarizes the key microbial degradation pathways for piperidine:

| Microorganism | Degradation Pathway | Key Steps |

|---|---|---|

| Mycobacterium aurum MO1 | C-N bond cleavage | 1. Cleavage of the C-N bond. 2. Formation of an intermediary amino acid. 3. Deamination and oxidation to a diacid. 4. Complete mineralization. |

| Pseudomonas sp. | γ-glutamylation followed by hydroxylation | 1. Conversion of piperidine to γ-glutamylpiperidide. 2. Hydroxylation of the intermediate. |

Adsorption, Leaching, and Mobility in Soil and Aquatic Systems

The mobility of piperidine analogues in soil and aquatic environments is largely governed by their adsorption to soil particles and sediments. The soil adsorption coefficient (K_d) and the organic carbon-water (B12546825) partition coefficient (K_oc) are key parameters used to predict the potential for a chemical to move through the soil profile and enter groundwater or surface water ecetoc.orgchemsafetypro.com. A high K_d or K_oc value indicates strong adsorption and low mobility, while a low value suggests weak adsorption and a higher potential for leaching chemsafetypro.com.

The adsorption of piperidine-based compounds is influenced by soil properties such as organic matter content, clay content, and pH. For ionizable compounds like piperidines, pH can be a particularly important factor affecting their charge and, consequently, their interaction with charged soil surfaces ecetoc.org.

Studies on the mobility of pesticides often utilize soil column leaching experiments to simulate the movement of a substance through the soil under controlled conditions scymaris.comepa.goveurofins.com. These studies help to assess the leaching potential of a parent compound and its transformation products, providing valuable data for environmental risk assessment scymaris.comepa.goveurofins.com.

Specific experimental data on the soil adsorption coefficients (K_d and K_oc) and the results of leaching studies for this compound are not available in the reviewed scientific literature. However, the general principles of chemical transport in soil suggest that its mobility would be dependent on its physicochemical properties and the characteristics of the soil environment.

The following table outlines the soil mobility classification based on K_oc values, which is a common approach for assessing the leaching potential of organic compounds chemsafetypro.com.

| log K_oc | Mobility Class |

|---|---|

| < 1.0 | Very High |

| 1.0 - 2.0 | High |

| 2.0 - 3.0 | Moderate |

| 3.0 - 4.0 | Low |

| > 4.0 | Slight to Immobile |

Without experimental data for this compound, its mobility class cannot be definitively determined.

Atmospheric Degradation Mechanisms

The primary degradation pathway for piperidine and its analogues in the atmosphere is through oxidation initiated by hydroxyl (OH) radicals, which are abundant during the daytime acs.orgwhiterose.ac.uk. The reaction of piperidine with OH radicals is rapid, with a determined rate coefficient of k_OH-piperidine = (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K acs.org.

The OH-initiated photo-oxidation of piperidine proceeds via hydrogen abstraction from both the C-H and N-H bonds. This leads to the formation of various products, with the major product being the corresponding imine, 2,3,4,5-tetrahydropyridine. Minor products include 1-nitropiperidine and 1-nitrosopiperidine acs.orgwhiterose.ac.uk. Quantum chemistry calculations suggest that the initial hydrogen abstraction occurs preferentially at the C² position (~50%), followed by the N¹ position (~35%), the C³ position (~13%), and the C⁴ position (~2%) acs.orgwhiterose.ac.uk.

Further reactions of the primary products can lead to the formation of other compounds. For example, H-abstraction from the C⁴ position can result in the formation of piperidin-4-one and 2,3,4,5-tetrahydropyridin-4-ol whiterose.ac.uk. The atmospheric degradation of piperidine can also lead to the formation of particles, a process that is initiated by the acid-base reaction of piperidine with nitric acid acs.orgwhiterose.ac.uk.

The following table summarizes the major and minor products of the OH-initiated atmospheric degradation of piperidine.

| Reactant | Primary Degradation Process | Major Products | Minor Products |

|---|---|---|---|

| Piperidine + OH radical | H-abstraction | 2,3,4,5-Tetrahydropyridine | 1-Nitropiperidine, 1-Nitrosopiperidine, Piperidin-4-one, 2,3,4,5-Tetrahydropyridin-4-ol |

The rapid rate of reaction with OH radicals indicates that the atmospheric lifetime of piperidine is short, suggesting that it is unlikely to undergo long-range atmospheric transport.

Future Directions and Emerging Research Avenues for 4 3 Methylbutyl Piperidine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign processes. Future research for synthesizing 4-(3-Methylbutyl)piperidine is expected to move beyond traditional multi-step methods, which often involve hazardous reagents and generate significant waste.

Key future directions include:

Catalytic Hydrogenation: The use of heterogeneous catalysts, such as cobalt nanoparticles, for the acid-free hydrogenation of pyridine (B92270) precursors offers a green alternative to traditional methods mdpi.com. This approach could be adapted for the large-scale, sustainable production of this compound.

Biomass Conversion: A groundbreaking approach involves the synthesis of piperidines from biomass-derived platform chemicals like furfural (B47365) nih.gov. A one-pot amination process using a Ru1CoNP/HAP surface single-atom alloy catalyst has shown high yields for piperidine synthesis under mild conditions nih.gov. This strategy could be extended to produce substituted piperidines, including this compound, from renewable resources.

Green Chemistry Approaches: The principles of green chemistry, such as using water as a solvent, employing non-toxic catalysts, and developing one-pot synthesis methods, are becoming central to the synthesis of piperidine analogs ajchem-a.com. These methodologies aim to reduce the environmental impact of chemical synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based processes for the synthesis and modification of this compound could lead to more efficient and reproducible manufacturing.

Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Piperidine Derivatives

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Petroleum-based | Biomass-derived, renewable |

| Catalysts | Often stoichiometric reagents, heavy metals | Heterogeneous catalysts, biocatalysts |

| Solvents | Volatile organic compounds | Water, green solvents |

| Reaction Conditions | High temperature and pressure | Milder, more energy-efficient conditions |

| Waste Generation | High | Minimized |

| Key Advantage | Well-established | Environmentally friendly, potentially lower cost |

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling